molecular formula C12H16ClNO B2643380 2-chloro-N-(4-phenylbutan-2-yl)acetamide CAS No. 379255-27-3

2-chloro-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2643380
CAS RN: 379255-27-3
M. Wt: 225.72
InChI Key: GBJRIBKHNZKXLN-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenylbutan-2-yl)acetamide is a chemical compound with the empirical formula C12H16ClNO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is O=C(CCl)NC(C)CCC1=CC=CC=C1 . The InChI string is 1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) . The molecular weight of the compound is 225.71 .


Physical And Chemical Properties Analysis

2-Chloro-N-(4-phenylbutan-2-yl)acetamide is a solid substance . The molecular weight of the compound is 225.71 .

Scientific Research Applications

Metabolic Studies and Herbicide Action

2-chloro-N-(4-phenylbutan-2-yl)acetamide, a chloroacetanilide herbicide, is significant in agricultural applications, particularly as a pre-emergent herbicide. It has been a subject of various metabolic studies to understand its mode of action and its transformation in biological systems. For instance, Coleman et al. (2000) detailed the comparative metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes. The study highlighted the formation of metabolites like CDEPA and CMEPA and their further transformation into compounds like DEA and MEA. These metabolic pathways are crucial in understanding the biotransformation and potential environmental impact of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Characterization

The compound has also been the center of several synthesis and characterization studies, aiming to understand its structural properties and potential applications. For instance, Vorona et al. (2013) developed novel methods for the synthesis of a compound structurally related to 2-chloro-N-(4-phenylbutan-2-yl)acetamide, which is used in the preparation of (R)-Phenotropil. The study provided insights into synthetic pathways and yield optimization for such compounds (Vorona et al., 2013).

Chemical Interaction and Supramolecular Assembly

Studies on related compounds, such as N-(2-chlorophenyl)acetamide, have explored the molecular interactions and crystal packing, shedding light on the supramolecular assembly and structural analysis through techniques like X-ray powder diffraction and Hirshfeld surface analysis. Such studies are critical in understanding the chemical properties and potential applications of 2-chloro-N-(4-phenylbutan-2-yl)acetamide in various domains (Hazra et al., 2014).

Biological Evaluation and Bioactivity

Further research has ventured into the biological evaluation of structurally similar compounds. For example, Nayak et al. (2014) synthesized and examined the biological activities of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, revealing its potential as an antioxidant, analgesic, and anti-inflammatory agent. This kind of research opens new pathways for the application of 2-chloro-N-(4-phenylbutan-2-yl)acetamide derivatives in pharmaceuticals and therapeutic treatments (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 . The hazard statements are H301 - H317 . The precautionary statements are P280 - P301 + P310 . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-chloro-N-(4-phenylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRIBKHNZKXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-phenylbutan-2-yl)acetamide

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